1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide
Description
This compound features a pyrido-benzoxazocin core fused with a triazole-carboxamide moiety. The methyl substituent at the triazole nitrogen likely modulates lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-22-11-15(20-21-22)17(24)19-12-5-6-16-14(10-12)18(25)23-8-3-2-4-13(23)7-9-26-16/h5-6,10-11,13H,2-4,7-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCUPGITFFIUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide is a complex organic compound that features a unique molecular structure characterized by a triazole ring and multiple heterocyclic moieties. This compound has garnered attention in scientific research due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- Triazole Ring : Known for its diverse biological activities.
- Hexahydro-Pyrido-Benzoxazocin : Imparts unique chemical properties.
- Carboxamide Group : Influences solubility and biological interactions.
The molecular formula is , and it exhibits characteristics typical of heterocyclic compounds that often engage in diverse biological interactions.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolism.
- DNA Interaction : Potential intercalation into DNA or interference with nucleic acid synthesis has been suggested based on similar compounds.
Case Studies
While direct case studies on this specific compound are sparse, related research highlights the biological potential of triazole-containing compounds. For example:
- Study on Antimicrobial Activity : A series of fused tricyclic derivatives demonstrated moderate to potent antimicrobial activity against various microorganisms .
- Synergistic Effects : Some derivatives exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains.
Data Table: Comparative Biological Activities
| Compound Name | Activity Type | MIC (μg/mL) | Observations |
|---|---|---|---|
| CS4 | Antimicrobial | 256 | Potent against Pseudomonas aeruginosa |
| CS10 | Antifungal | 870 | Effective against Candida species |
| 1-Methyl-N... | TBD | TBD | Further studies required |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Target Compound : Pyrido[2,1-d][1,5]benzoxazocin fused with triazole.
Analog 1 : N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide ()
- Key Difference : Replaces triazole with a thiazole ring.
- Impact : Thiazole’s sulfur atom may enhance π-π stacking but reduce metabolic stability compared to triazole.
- Analog 2: 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide () Key Difference: Incorporates a benzisoxazole and chromen group.
Functional Group Variations
- Target Compound : 1-Methyltriazole-4-carboxamide.
- Analog 3: 12-Oxo-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide () Key Difference: Quinazoline core with an imidazolidinone side chain. ~380 estimated for the target compound).
- Analog 4: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Key Difference: Nitrophenyl and cyano groups enhance electron-withdrawing effects. Impact: May increase reactivity in electrophilic substitution but reduce solubility.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Key Research Findings
- Structural Rigidity : The pyrido-benzoxazocin core in the target compound confers rigidity similar to pyridoquinazolinecarboxamides (), which are associated with improved target binding .
- Triazole vs. Thiazole : Triazole’s nitrogen-rich structure (target compound) may offer better metabolic stability than thiazole (), as sulfur in thiazole is prone to oxidation.
- Functional Group Trends : Carboxamide-linked side chains (common across analogs) are critical for intermolecular interactions, as seen in RNA-targeting compounds .
Q & A
Q. What are the established synthetic routes for 1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide, and how do reaction conditions influence yield?
The synthesis of this polyheterocyclic compound typically involves multi-step reactions, including cyclization and coupling steps. For example, triazole-carboxamide derivatives are often synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. Key intermediates like the pyrido-benzoxazocin core may require controlled temperature (e.g., 60–80°C) and inert atmospheres to avoid side reactions. Solvent choice (e.g., DMF or THF) and catalyst loading (e.g., 10 mol% CuI) significantly impact yields, as shown in analogous heterocyclic syntheses .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the triazole and pyrido-benzoxazocin moieties. Key signals include downfield shifts for the amide carbonyl (δ ~165–170 ppm) and aromatic protons (δ ~6.5–8.5 ppm).
- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and triazole C-N (~1500 cm⁻¹) confirm functional groups.
- HPLC-MS : High-resolution mass spectrometry (HRMS) with reverse-phase C18 columns and ESI ionization ensures molecular weight validation and purity (>95%) .
Q. How can researchers design initial biological activity assays for this compound?
Begin with in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs). Follow with in vitro assays:
- Enzyme Inhibition : Use fluorogenic substrates to measure IC50 values.
- Cellular Viability : MTT assays on relevant cell lines (e.g., cancer or bacterial models) at concentrations ranging from 1 nM to 100 µM.
Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental binding affinity data?
Discrepancies between in vitro and in silico binding data often arise from solvation effects or protein flexibility. Advanced methods include:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values to compare binding modes.
Integrate these with experimental mutagenesis studies to validate key residues in the binding pocket .
Q. What strategies address stability challenges during long-term pharmacological studies?
- Degradation Pathways : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation products include hydrolyzed amides or oxidized triazoles.
- Formulation Optimization : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PEG-PLGA nanoparticles improves shelf life .
Q. How should researchers reconcile contradictory data in dose-response relationships?
Contradictions may stem from assay variability or off-target effects. Mitigate by:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and transcriptomics (RNA-seq) for pathway analysis.
- Theoretical Frameworks : Apply Hill-Langmuir equations to model cooperativity or allosteric modulation .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
